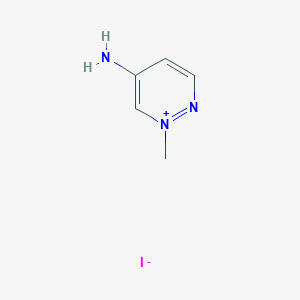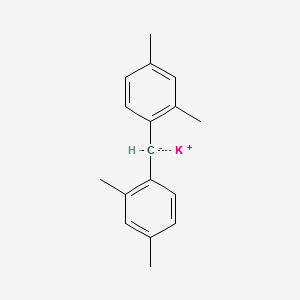
Potassium bis(2,4-dimethylphenyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium bis(2,4-dimethylphenyl)methanide is an organometallic compound that features a potassium ion coordinated to a bis(2,4-dimethylphenyl)methanide anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium bis(2,4-dimethylphenyl)methanide typically involves the reaction of 2,4-dimethylbenzyl chloride with potassium metal in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions. The potassium metal reacts with the 2,4-dimethylbenzyl chloride to form the desired organometallic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Potassium bis(2,4-dimethylphenyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The methanide anion can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Potassium bis(2,4-dimethylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of potassium bis(2,4-dimethylphenyl)methanide involves the interaction of the methanide anion with various electrophiles. The potassium ion stabilizes the anion, allowing it to act as a nucleophile in chemical reactions. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
類似化合物との比較
Similar Compounds
- Potassium bis(2,4-dimethylphenyl)amide
- Potassium bis(2,4-dimethylphenyl)carbamate
- Potassium bis(2,4-dimethylphenyl)phosphide
Uniqueness
Potassium bis(2,4-dimethylphenyl)methanide is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
61582-89-6 |
|---|---|
分子式 |
C17H19K |
分子量 |
262.43 g/mol |
IUPAC名 |
potassium;1-[(2,4-dimethylphenyl)methyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C17H19.K/c1-12-5-7-16(14(3)9-12)11-17-8-6-13(2)10-15(17)4;/h5-11H,1-4H3;/q-1;+1 |
InChIキー |
ZOSPRYBLBIYTEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[CH-]C2=C(C=C(C=C2)C)C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


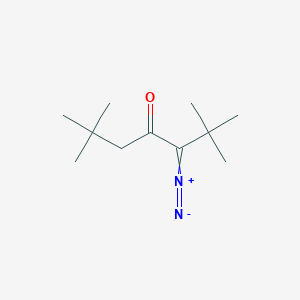
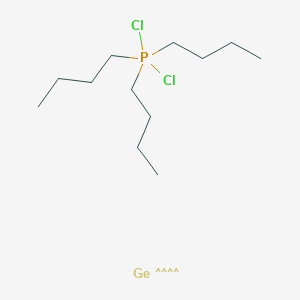
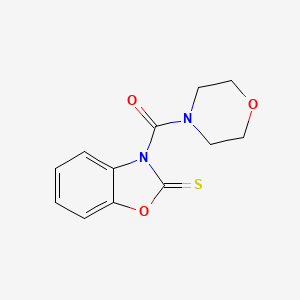
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
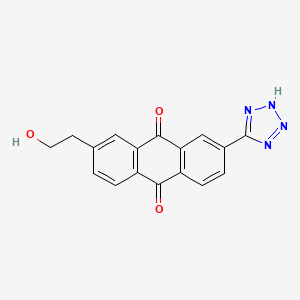
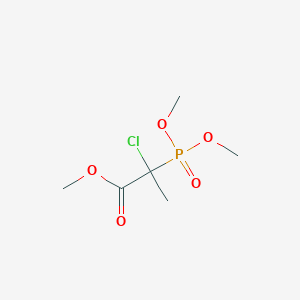
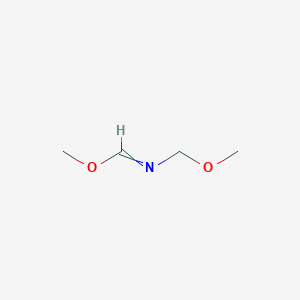
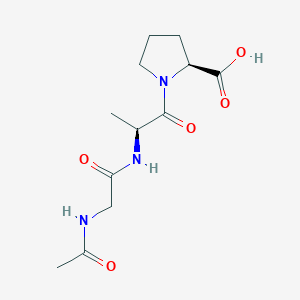
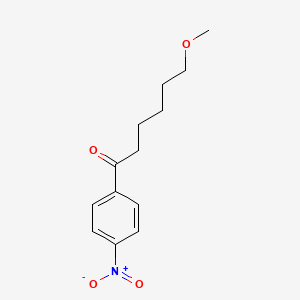
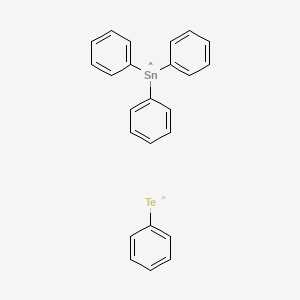
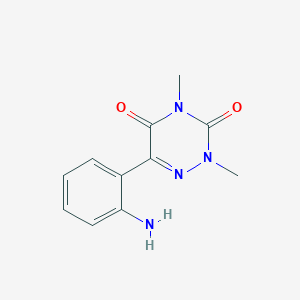
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
